molecular formula C11H16N2O3 B1486570 (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone CAS No. 1153229-06-1

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone

Cat. No.: B1486570
CAS No.: 1153229-06-1
M. Wt: 224.26 g/mol
InChI Key: RNQZQCRPAJWDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone is a chemical compound with a complex structure that includes an isoxazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the isoxazole ring followed by the introduction of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.

Scientific Research Applications

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone: shares structural similarities with other isoxazole and piperidine derivatives.

    Isoxazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    Piperidine derivatives: Widely used in pharmaceuticals and agrochemicals due to their versatile chemical properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)11(15)13-5-3-4-9(14)6-13/h9,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQZQCRPAJWDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone
Reactant of Route 4
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone
Reactant of Route 5
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.